6-Fluoro-1H-indazol-7-amine chemical structure and properties
6-Fluoro-1H-indazol-7-amine chemical structure and properties
An In-Depth Technical Guide to 6-Fluoro-1H-indazol-7-amine: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Significance of the Indazole Scaffold
The indazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of biological activities, forming the core of numerous successful therapeutic agents.[1][2] The structural versatility and thermodynamic stability of the 1H-indazole tautomer make it a cornerstone for developing novel drugs targeting a range of diseases, including cancer, inflammation, and infectious agents.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1][3]
This guide provides a comprehensive technical overview of 6-Fluoro-1H-indazol-7-amine, a key building block whose strategic fluorination enhances its utility in synthesizing next-generation therapeutics.[4] We will delve into its chemical properties, synthesis strategies, applications in drug discovery, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Section 1: Core Chemical Identity and Physicochemical Properties
6-Fluoro-1H-indazol-7-amine is a solid organic compound valued as a versatile intermediate in the synthesis of complex pharmaceutical ingredients.[4] Its fundamental identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1780425-08-2 | [4] |
| Molecular Formula | C₇H₆FN₃ | [4] |
| Molecular Weight | 151.14 g/mol | [4] |
| Synonyms | 6-fluoro-1H-indazol-7-amine | |
| Physical Form | Solid | |
| Typical Purity | ≥96% | |
| InChI Key | ZYRHVZMDQXIKPB-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C2=C1C=NN2)N)F | [4] |
Physicochemical Characteristics
| Property | Value | Source(s) |
| Melting Point | Data not available in literature | [5] |
| Boiling Point | Data not available in literature | [5] |
| Aqueous Solubility | Data not available in literature | [5] |
| pKa | Data not available in literature | [5] |
| LogP | Data not available in literature | [5] |
Experimental Protocols for Property Determination
For laboratories requiring precise physicochemical data, the following standard methodologies are recommended to fill the existing knowledge gaps.
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Melting Point Determination (Capillary Method): This technique is a crucial indicator of purity.[5] A finely powdered, dry sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. A narrow range signifies high purity.[5]
-
Aqueous Solubility (Equilibrium Shake-Flask Method): An excess of the solid compound is agitated in a flask with purified water at a constant temperature for 24-48 hours to ensure equilibrium.[5] After separating the undissolved solid (e.g., via centrifugation), the concentration of the compound in the clear supernatant is quantified using HPLC or UV-Vis spectroscopy to determine its solubility.[5]
-
pKa Determination (Potentiometric Titration): The pKa, which governs the ionization state of the molecule at different pH values, can be determined by dissolving the compound in a suitable solvent and titrating with a standardized acid or base. The pH is monitored with a calibrated electrode, and the pKa is derived from the titration curve.[5]
Section 2: Synthesis and Chemical Reactivity
The synthesis of the indazole core can be achieved through various modern organic chemistry techniques, ranging from classical cyclization reactions to advanced metal-catalyzed cross-couplings.[1][2] These methods provide robust pathways to this valuable heterocyclic system.
General Synthetic Strategies
The construction of substituted indazoles like 6-Fluoro-1H-indazol-7-amine typically begins with appropriately functionalized benzene derivatives that undergo cyclization to form the bicyclic indazole ring.[1] Key strategies reported in the literature include:
-
Intramolecular C-H Amination: Palladium-catalyzed or silver-mediated reactions can form the crucial N-N bond from arylhydrazone precursors under oxidative conditions.[3][6]
-
Ullmann-Type Coupling: Copper-catalyzed intramolecular N-arylation provides a powerful method for cyclization, particularly from o-halogenated aryl precursors.[7]
-
Cyclization from Nitriles: Ortho-fluorobenzonitriles can react with hydrazine to yield 3-amino-1H-indazoles, demonstrating a direct route to aminated products.[2]
Caption: Generalized workflow for the synthesis of substituted 1H-indazoles.
Representative Synthesis Protocol: Two-Step Synthesis from 2,4-Difluoro-1,3-dinitrobenzene
This protocol is a representative, plausible pathway based on established chemical principles for indazole synthesis. It has not been optimized and should be adapted and validated by the end-user.
Step 1: Cyclization to form 6-Fluoro-7-nitro-1H-indazole
-
Rationale: This step utilizes a nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as the binucleophile to displace one nitro group and subsequently form the pyrazole ring.
-
Procedure:
-
To a solution of 2,4-difluoro-1,3-dinitrobenzene (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC.
-
Cool the mixture, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Step 2: Selective Reduction to 6-Fluoro-1H-indazol-7-amine
-
Rationale: The nitro group at the 7-position is selectively reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Suspend 6-Fluoro-7-nitro-1H-indazole (1.0 eq) in methanol.
-
Add Palladium on carbon (10% w/w, ~0.05 eq) to the suspension.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Section 3: Applications in Drug Discovery & Medicinal Chemistry
The indazole scaffold is a frequent feature in kinase inhibitors, which are a critical class of drugs, particularly in oncology.[8][9] 6-Fluoro-1H-indazol-7-amine serves as a key starting material for derivatives that target essential cellular signaling pathways.
-
Kinase Inhibition: Indazole derivatives have been identified as potent inhibitors of critical kinases in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[8][10]
-
PLK4 and IRAK4 Inhibition: The scaffold is also central to the development of inhibitors for Polo-like kinase 4 (PLK4), a regulator of cell division, and Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory responses.[9][11] The amino group at the 7-position provides a crucial handle for building out the molecule to achieve specific interactions within the kinase active site.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the action of indazole inhibitors.
Section 4: Spectroscopic Characterization
While a full, validated set of spectra for 6-Fluoro-1H-indazol-7-amine is not available in the public domain, analysis of closely related structures provides a strong indication of the expected spectroscopic features. The data below for a related fluorinated indazole derivative illustrates the type of signals a researcher should anticipate.[6]
Representative NMR Data for a Related Compound: Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [6]
| Nucleus | Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 8.26, 7.58, 7.28-7.24, 7.14, 7.06, 4.06, 3.89 | Aromatic protons showing characteristic doublet and triplet splitting patterns, influenced by the fluorine substituent. Singlets for the methyl ester and methoxy groups. |
| ¹³C NMR | 163.7, 162.8, 161.7, 159.5, 140.9, 136.4, 131.9, 125.4, 123.9, 121.0, 114.8, 113.6, 96.6, 55.6, 52.2 | Multiple aromatic carbons, with the fluorine atom causing characteristic splitting (d, J = ... Hz). Carbonyl and methyl carbons are also visible. |
| ¹⁹F NMR | -112.4 | A singlet in the typical range for an aryl-fluoride. |
Expected Features for 6-Fluoro-1H-indazol-7-amine:
-
¹H NMR: Aromatic protons will show coupling to each other and to the ¹⁹F nucleus. The amine (NH₂) and indazole NH protons will likely appear as broad singlets.
-
¹³C NMR: The carbon directly bonded to fluorine will show a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings (²JCF, ³JCF).
-
Mass Spec: The molecular ion peak (M+) should be observed at m/z 151.14.
Section 5: Safety and Handling
6-Fluoro-1H-indazol-7-amine is classified as harmful and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
| Hazard Class | GHS Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [12] |
| Signal Word | Warning | [12] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12][13] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13]
-
Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere and protected from light.[4]
Conclusion
6-Fluoro-1H-indazol-7-amine stands as a testament to the enduring utility of the indazole scaffold in medicinal chemistry. Its strategic combination of a reactive amine handle and a modulating fluorine atom makes it a highly valuable intermediate for the synthesis of sophisticated molecular probes and potential drug candidates, particularly in the realm of kinase inhibition. While further characterization of its physicochemical properties is warranted, its role in advancing drug discovery is clear. This guide serves as a foundational resource for scientists looking to leverage the unique potential of this powerful building block.
References
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- Discovery and synthesis of novel indazole deriv
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- WO2017186693A1 - Synthesis of indazoles.
- Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling P
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- 6-Fluoro-1H-indazol-7-amine | 1780425-08-2. Sigma-Aldrich (Merck).
- 6-Fluoro-1H-indazol-7-amine | 1780425-08-2. Sigma-Aldrich.
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- SAFETY DATA SHEET for 1H-Indazol-7-amine. TCI Chemicals.
- Synthesis of 1H-Indazoles via Silver(I)
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem.
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